Cas no 304646-29-5 (4-Pyrimidinamine,2-methoxy-5-nitro-)

4-Pyrimidinamine, 2-methoxy-5-nitro- is a nitro-substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a methoxy group at the 2-position and a nitro group at the 5-position, contributes to its reactivity and utility as an intermediate in synthetic chemistry. The compound's nitro group enhances electrophilic properties, making it valuable for further functionalization, while the methoxy substituent can influence electronic and steric characteristics. This compound may serve as a precursor in the development of bioactive molecules, particularly in the synthesis of heterocyclic compounds with potential antimicrobial or antitumor activity. Its well-defined structure allows for precise modifications in targeted synthetic pathways.
4-Pyrimidinamine,2-methoxy-5-nitro- structure
304646-29-5 structure
Product name:4-Pyrimidinamine,2-methoxy-5-nitro-
CAS No:304646-29-5
MF:C5H6N4O3
Molecular Weight:170.12614
MDL:MFCD00193906
CID:303978
PubChem ID:3274991

4-Pyrimidinamine,2-methoxy-5-nitro- 化学的及び物理的性質

名前と識別子

    • 4-Pyrimidinamine,2-methoxy-5-nitro-
    • 2-methoxy-5-nitropyrimidin-4-amine
    • C5H6N4O3
    • 2-methoxy-4-amino-5-nitro-pyrimidine
    • 2-METHOXY-5-NITRO-4-PYRIMIDINAMINE
    • 2-methoxy-5-nitro-pyrimidin-4-ylamine
    • 4-Pyrimidinamine,2-methoxy-5-nitro
    • PYR109
    • 4-Pyrimidinamine, 2-methoxy-5-nitro-
    • AKOS001012065
    • FT-0732081
    • 304646-29-5
    • CS-0045754
    • MFCD00193906
    • SB57261
    • SCHEMBL18776173
    • Z56757706
    • GS-5545
    • A911869
    • DTXSID70390925
    • H10100
    • DB-050061
    • MDL: MFCD00193906
    • インチ: InChI=1S/C5H6N4O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3,(H2,6,7,8)
    • InChIKey: NTYPCKIDOSPATQ-UHFFFAOYSA-N
    • SMILES: NC1=NC(OC)=NC=C1[N+]([O-])=O

計算された属性

  • 精确分子量: 170.04400
  • 同位素质量: 170.04399007g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 171
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 107Ų

じっけんとくせい

  • Boiling Point: 396.9°C at 760 mmHg
  • PSA: 106.85000
  • LogP: 1.08000

4-Pyrimidinamine,2-methoxy-5-nitro- Security Information

  • Signal Word:Warning
  • 危害声明: H302-H319
  • Warning Statement: P305+P351+P338
  • 储存条件:Keep in dark place,Inert atmosphere,2-8°C

4-Pyrimidinamine,2-methoxy-5-nitro- 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-Pyrimidinamine,2-methoxy-5-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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A2B Chem LLC
AB40001-100mg
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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Aaron
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M67620-5g
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304646-29-5 97%
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¥1748.0 2024-07-19

4-Pyrimidinamine,2-methoxy-5-nitro- 関連文献

4-Pyrimidinamine,2-methoxy-5-nitro-に関する追加情報

4-Pyrimidinamine,2-methoxy-5-nitro- (CAS No. 304646-29-5): A Comprehensive Overview in Modern Chemical Biology

4-Pyrimidinamine,2-methoxy-5-nitro-, identified by its CAS number 304646-29-5, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic amine has garnered attention due to its structural versatility and potential applications in drug discovery and molecular medicine. The compound's unique framework, featuring a pyrimidine core with methoxy and nitro substituents, positions it as a valuable scaffold for developing novel therapeutic agents.

The structural attributes of 4-Pyrimidinamine,2-methoxy-5-nitro- make it particularly interesting for medicinal chemists. The presence of both electron-donating and electron-withdrawing groups enhances its reactivity, enabling diverse functionalization strategies. This characteristic is pivotal in designing molecules that can interact selectively with biological targets, such as enzymes and receptors, thereby modulating physiological processes.

In recent years, the field of chemical biology has seen remarkable advancements in leveraging small molecules like 4-Pyrimidinamine,2-methoxy-5-nitro- to explore novel therapeutic pathways. Research has highlighted its potential in inhibiting key enzymes involved in inflammatory and oncogenic pathways. For instance, studies have demonstrated its ability to modulate the activity of Janus kinases (JAKs), which are critical regulators of cell signaling cascades implicated in various diseases.

The nitro group in the molecule's structure plays a crucial role in its pharmacological properties. Nitroaromatic compounds are well-documented for their ability to engage with biological systems through redox chemistry. This property allows 4-Pyrimidinamine,2-methoxy-5-nitro- to potentially generate reactive intermediates that can interact with biomolecules, leading to targeted therapeutic effects. Such mechanisms are particularly relevant in developing treatments for conditions where oxidative stress plays a significant role.

Moreover, the methoxy substituent contributes to the compound's solubility and metabolic stability, making it a promising candidate for further development into a drug candidate. These physicochemical properties are essential for ensuring adequate bioavailability and minimizing off-target effects. Current research is exploring synthetic modifications to optimize these characteristics while maintaining or enhancing biological activity.

The intersection of computational chemistry and experimental biology has accelerated the discovery process for compounds like 4-Pyrimidinamine,2-methoxy-5-nitro-. Advanced computational methods enable researchers to predict binding affinities and metabolic pathways with high precision, guiding the design of more effective derivatives. These predictions are then validated through wet-lab experiments, creating a synergistic approach that expedites the development pipeline.

In clinical settings, the potential of 4-Pyrimidinamine,2-methoxy-5-nitro- is being explored through preclinical studies aimed at evaluating its efficacy and safety profiles. Initial findings suggest that it may have therapeutic promise in conditions such as autoimmune disorders and certain types of cancer. The compound's ability to modulate key signaling pathways makes it a versatile tool for investigating disease mechanisms and developing targeted interventions.

The development of novel pharmaceuticals often involves rigorous testing to ensure that compounds like 4-Pyrimidinamine,2-methoxy-5-nitro- meet stringent regulatory standards. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory discoveries into clinical applications. These partnerships facilitate the optimization of synthetic routes, preclinical testing, and eventual human trials.

The future prospects for 4-Pyrimidinamine,2-methoxy-5-nitro- are promising, given its unique structural features and potential biological activities. Continued research will likely uncover new applications in areas such as anti-inflammatory therapy and oncology. As our understanding of molecular interactions deepens, compounds like this will serve as critical building blocks for next-generation therapeutics.

In conclusion, 4-Pyrimidinamine,2-methoxy-5-nitro-, CAS number 304646-29-5, represents a significant advancement in chemical biology research. Its structural design offers numerous opportunities for therapeutic development, particularly in modulating key biological pathways associated with various diseases. With ongoing investigations into its pharmacological properties and synthetic derivatives, this compound is poised to play a vital role in future medical breakthroughs.

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